N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide
Description
Evolution of Oxadiazole-Sulfonamide Hybrid Compounds
The integration of oxadiazole and sulfonamide motifs stems from their complementary biological activities. Oxadiazoles, first synthesized in the mid-20th century, gained prominence for their metabolic stability and aromatic heterocyclic properties, which facilitate interactions with biological targets. Sulfonamides, discovered in the 1930s, revolutionized antibacterial therapy by inhibiting dihydropteroate synthase, a key enzyme in folate synthesis. Modern drug design strategies have combined these scaffolds to exploit synergies in antimicrobial activity, bioavailability, and target selectivity.
A pivotal advancement occurred in 2021 with the synthesis of 27 oxadiazole-sulfonamide derivatives (OX1–OX27 ), among which OX7 and OX11 demonstrated potent antibacterial effects. OX11 , for instance, exhibited a minimum inhibitory concentration of 15.75 μg/mL against Escherichia coli and disrupted biofilm formation by 92–100%. These hybrids leverage the sulfonamide’s enzyme-inhibitory capacity and the oxadiazole’s ability to destabilize bacterial membranes, as evidenced by transmission electron microscopy showing cytosolic leakage in treated cells.
Table 1: Representative Oxadiazole-Sulfonamide Hybrids and Their Biological Activities
Significance of Thian-Containing Heterocycles in Medicinal Chemistry
Thian-4-yl (tetrahydro-2H-thiopyran-4-yl) groups, sulfur-containing six-membered rings, enhance molecular interactions through hydrophobic and hydrogen-bonding effects. The sulfur atom’s polarizability improves binding affinity to enzymatic pockets, particularly in bacterial targets. In N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide , the thian-4-yl moiety augments lipid solubility, potentially increasing membrane penetration and intracellular accumulation.
Structural analyses reveal that the thian-4-yl group adopts a chair conformation, minimizing steric hindrance while optimizing electronic interactions with adjacent oxadiazole and sulfonamide groups. This configuration stabilizes the molecule’s binding to bacterial cell wall synthesis enzymes, a property validated by molecular docking studies.
Table 2: Molecular Attributes of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅F₂N₃O₃S₂ |
| Molecular Weight | 375.4 g/mol |
| Key Functional Groups | 1,2,4-Oxadiazole, Sulfonamide, Thian-4-yl |
| Synergistic Partners | Ampicillin, Ciprofloxacin |
Research Development Timeline for 1,2,4-Oxadiazole Derivatives
The progression of 1,2,4-oxadiazole derivatives reflects iterative advancements in synthetic chemistry and pharmacological screening:
- 1950s–1970s : Initial synthesis of 1,2,4-oxadiazoles via cyclization of amidoximes, primarily explored as antifungal agents.
- 1990s : Introduction of sulfonamide conjugates to enhance antibacterial spectra, leveraging sulfa drugs’ clinical success.
- 2010s : Adoption of microwave-assisted synthesis to reduce reaction times and improve yields of oxadiazole-sulfonamide hybrids.
- 2021 : Systematic evaluation of OX1–OX27 series, identifying OX11 as a lead compound against multidrug-resistant strains.
- 2023 : Computational modeling studies elucidating the role of thian-4-yl groups in target binding and resistance mitigation.
Current Research Landscape and Scientific Challenges
Contemporary studies focus on optimizing the pharmacokinetic and pharmacodynamic profiles of oxadiazole-sulfonamide-thian hybrids. Key challenges include:
- Synthetic Complexity : Multi-step synthesis requiring precise control over cyclization and functional group compatibility.
- Selectivity Optimization : Balancing broad-spectrum activity with minimized off-target effects, particularly in eukaryotic cells.
- Resistance Mechanisms : Addressing efflux pump upregulation and enzymatic degradation observed in Klebsiella pneumoniae and Pseudomonas aeruginosa.
Recent efforts employ structure-activity relationship (SAR) analyses to modify substituents on the oxadiazole and benzene rings, aiming to enhance potency against Gram-negative pathogens. For example, fluorination at the 2- and 6-positions of the benzenesulfonamide group (as in the target compound) improves metabolic stability and bacterial membrane affinity.
Properties
IUPAC Name |
N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c18-22(19,12-4-2-1-3-5-12)15-10-13-16-14(17-20-13)11-6-8-21-9-7-11/h1-5,11,15H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWVCFVVPXRCNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The reaction conditions often include the use of phosphorus oxychloride (POCl3) as a dehydrating agent and refluxing the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and greener solvents or reagents .
Chemical Reactions Analysis
Types of Reactions
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thian-4-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The benzenesulfonamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thian-4-yl group can yield sulfoxides or sulfones, while nucleophilic substitution on the benzenesulfonamide moiety can introduce various functional groups .
Scientific Research Applications
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: The sulfonamide group is known for its antibacterial properties, making this compound a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The oxadiazole ring can interact with proteins and other biomolecules, affecting their function .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its thian-oxadiazole-sulfonamide architecture. Below is a comparative analysis with structurally related derivatives (Table 1):
Table 1: Structural and Functional Comparison
Key Observations:
Oxadiazole Variants: The target compound’s 1,2,4-oxadiazole ring is a common feature in patented analogs (), which often substitute the oxadiazole’s 3- or 5-position with methyl, nitro, or aryl groups.
Sulfonamide vs. Benzamide Cores : Unlike benzamide-based analogs (e.g., entries 2–4 in Table 1), the target compound’s benzenesulfonamide core may improve solubility and pharmacokinetic profiles due to the sulfonamide’s polar nature.
Computational and Experimental Insights
- Electronic Properties : Density functional theory (DFT) studies, such as those employing Becke’s exchange-correlation functionals (e.g., B3LYP), could elucidate electronic differences between the thian-oxadiazole group and methyl/nitro-substituted analogs. For example, the thian group’s electron-rich sulfur atom may alter charge distribution, affecting binding to hydrophobic pockets .
- Comparative studies of analogs suggest that oxadiazole rings adopt planar conformations, optimizing π-π stacking with biological targets .
Biological Activity
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide is a heterocyclic compound with significant potential in pharmaceutical research due to its unique structure and biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and structure-activity relationships.
Chemical Structure
The compound features a combination of thian, oxadiazole, and benzenesulfonamide moieties. The structural uniqueness is essential for its biological interactions:
- Thian Group : Enhances binding affinity.
- Oxadiazole Ring : Modulates enzyme or receptor activity.
- Benzenesulfonamide : Contributes to the compound's overall stability and reactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The thian group may enhance the compound’s binding affinity while the benzenesulfonamide structure contributes to its pharmacological properties.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
1. Enzyme Inhibition
Research indicates that compounds containing oxadiazole structures exhibit potent inhibition of monoamine oxidase (MAO), particularly MAO-B. For instance, related compounds have shown IC50 values as low as 0.0027 µM for MAO-B inhibition, suggesting that this compound may also possess similar inhibitory properties .
2. Antineoplastic Activity
Compounds with similar structural characteristics have demonstrated moderate antineoplastic activity against various cancer cell lines. For example, derivatives of oxadiazole have been noted for their potential in cancer treatment due to their ability to induce cytotoxic effects on tumor cells .
Case Studies
Several studies have explored the biological effects of compounds related to this compound:
Structure-Activity Relationship (SAR)
The SAR studies have indicated that variations in the substituents on the oxadiazole and sulfonamide rings significantly influence biological activity. For instance:
- Substituent Variations : Different aryl groups attached to the sulfonamide can alter binding affinity and selectivity for specific enzymes.
- Oxadiazole Modifications : Changes in the oxadiazole ring can affect the compound's inhibitory potency against MAO enzymes.
Q & A
Basic: What are the optimal synthetic routes for N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide?
Answer:
The synthesis typically involves multi-step protocols, including:
- Condensation : Reacting thian-4-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.
- Cyclization : Using chloroacetic acid or derivatives under basic conditions to form the 1,2,4-oxadiazole ring.
- Sulfonation : Introducing the benzenesulfonamide group via nucleophilic substitution with benzenesulfonyl chloride.
Key parameters include solvent polarity (e.g., DMF for cyclization), temperature control (60–80°C for sulfonation), and purification via column chromatography .
Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?
Answer:
DFT calculations using hybrid functionals (e.g., B3LYP) with exact exchange terms (e.g., Becke’s 1993 functional) are critical for modeling:
- Electron Density Distribution : To identify nucleophilic/electrophilic regions.
- HOMO-LUMO Gaps : For predicting reactivity and charge-transfer interactions.
- Solvent Effects : Using polarizable continuum models (PCM) to simulate aqueous or organic environments.
Validate results with experimental UV-Vis or cyclic voltammetry data .
Basic: What spectroscopic techniques are suitable for characterizing this compound?
Answer:
- X-ray Crystallography : For absolute structural confirmation using SHELX software for refinement (e.g., resolving oxadiazole-thiane torsion angles) .
- NMR : H/C NMR to verify sulfonamide proton environments (δ 7.5–8.0 ppm) and oxadiazole quaternary carbons.
- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm) and oxadiazole C=N vibrations (~1600 cm) .
Advanced: How can contradictions in biological activity data across studies be resolved?
Answer:
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls.
- Purity Validation : Employ HPLC-MS (>95% purity) to exclude impurities affecting activity.
- Orthogonal Assays : Cross-validate results with SPR (surface plasmon resonance) for binding affinity and enzymatic inhibition kinetics .
Basic: What are the proposed biological targets or mechanisms of action for this compound?
Answer:
- Enzyme Inhibition : Sulfonamide groups may target carbonic anhydrase or dihydrofolate reductase.
- Oxadiazole Interactions : The 1,2,4-oxadiazole ring could intercalate DNA or inhibit topoisomerases.
- Cellular Uptake : Assessed via fluorescence tagging (e.g., BODIPY conjugates) to track localization .
Advanced: What strategies can optimize the compound’s pharmacokinetic properties?
Answer:
- Bioisosteric Replacement : Substitute the thiane ring with piperidine to enhance solubility.
- Pro-drug Design : Esterify sulfonamide groups for improved membrane permeability.
- Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., oxadiazole ring oxidation) .
Basic: How to analyze the compound’s stability under varying conditions?
Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C suggests thermal stability).
- pH Stability Studies : Monitor degradation via HPLC in buffers (pH 1–13) over 24 hours.
- Light Exposure Tests : Use accelerated UV-Vis irradiation to assess photolytic breakdown .
Advanced: What challenges arise in crystallizing this compound for structural analysis?
Answer:
- Polymorphism : Screen solvents (e.g., ethanol/acetone mixtures) to isolate stable crystalline forms.
- Twinned Crystals : Use SHELXD for structure solution and Olex2 for refinement to resolve overlapping lattices.
- Hydrogen Bonding : Co-crystallize with co-formers (e.g., succinic acid) to stabilize sulfonamide interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
